
N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9
Übersicht
Beschreibung
2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is a fluorinated acetamide derivative. This compound is characterized by the presence of trifluoromethyl and trideuteriomethyl groups attached to a silicon atom, making it a unique organosilicon compound. It is used in various scientific research applications due to its distinctive chemical properties.
Wirkmechanismus
Target of Action
MSTFA-d9 is primarily used as a silylating reagent . Its primary targets are compounds with active hydrogen atoms, such as alcohols, phenols, carboxylic acids, amines, and amides . It is also used in the detection of steroid hormones 17α-ethinylestradiol (EE2) and estrone .
Mode of Action
MSTFA-d9 interacts with its targets by replacing the active hydrogen atoms in these compounds with a trimethylsilyl (TMS) group . This process, known as silylation, increases the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS) .
Biochemical Pathways
For example, MSTFA-d9 can be used to detect and quantify steroid hormones in biological samples, providing insights into hormonal regulation and signaling pathways .
Pharmacokinetics
It’s worth noting that the compound is volatile and should be handled under well-ventilated conditions .
Result of Action
The primary result of MSTFA-d9’s action is the formation of TMS derivatives. These derivatives are more volatile and thermally stable than their parent compounds, making them suitable for GC-MS analysis . This allows for the detection and quantification of various compounds, including steroid hormones .
Action Environment
The efficacy and stability of MSTFA-d9 can be influenced by several environmental factors. For instance, the compound should be stored at temperatures below 30°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to prevent the inhalation of its vapors . The compound is also flammable, so it should be kept away from heat, sparks, open flames, and hot surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 typically involves the reaction of trifluoroacetamide with a methylating agent in the presence of a silicon-based reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality of the final product. Purification steps, such as distillation or chromatography, are employed to isolate the desired compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as halides or organometallic compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis can produce trifluoroacetic acid and corresponding amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Lacks the silicon-based structure, making it less stable.
N-Methyltrifluoroacetamide: Similar in structure but without the trideuteriomethyl groups.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Similar but with non-deuterated methyl groups.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is unique due to its combination of trifluoromethyl, trideuteriomethyl, and silicon-based groups. This combination imparts distinctive chemical properties, such as enhanced stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various scientific research applications.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPCIZMDDUQPGJ-WVZRYRIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746820 | |
| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945623-67-6 | |
| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945623-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



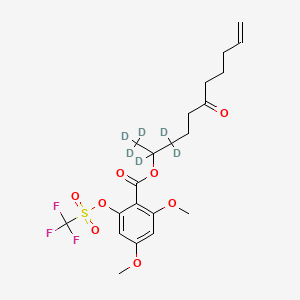
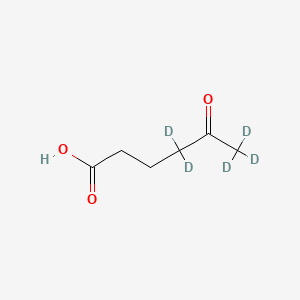
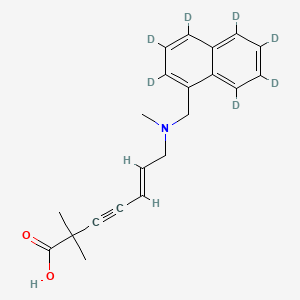



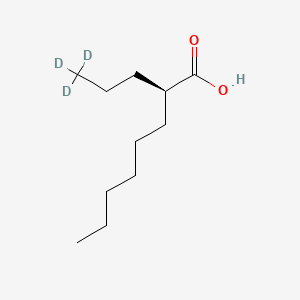
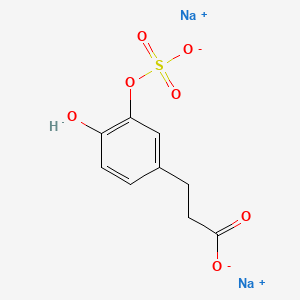
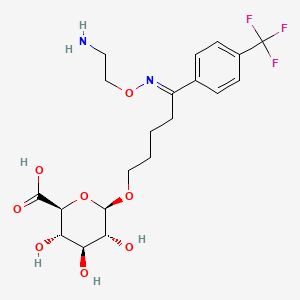

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

